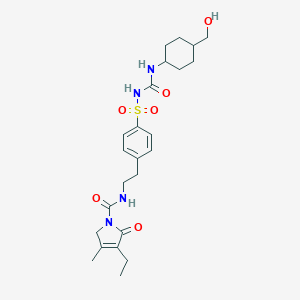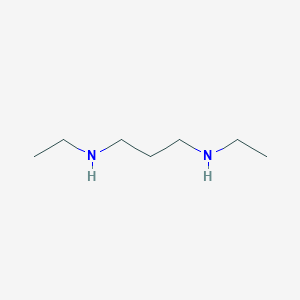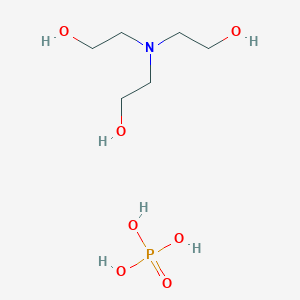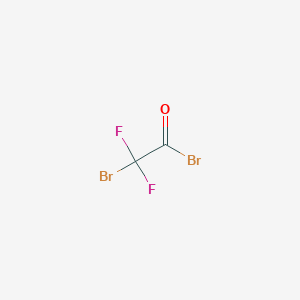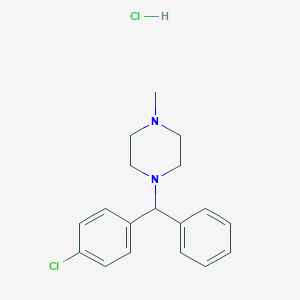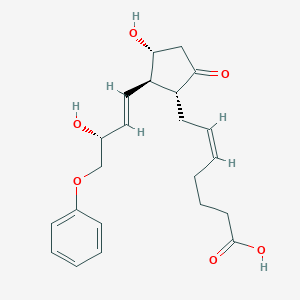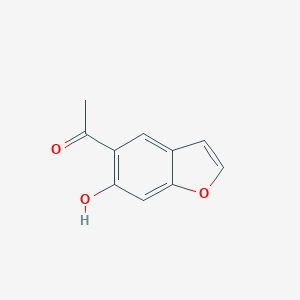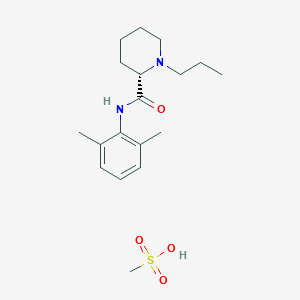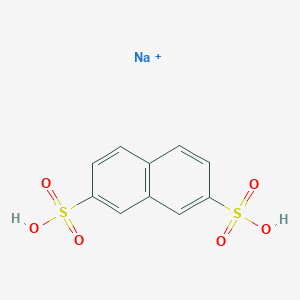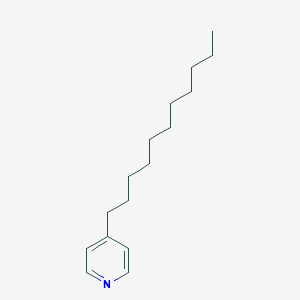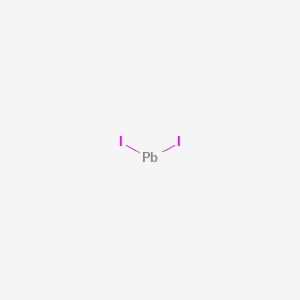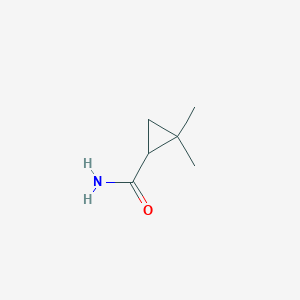
2,2-二甲基环丙烷甲酰胺
描述
2,2-Dimethylcyclopropanecarboxamide is an organic compound with the molecular formula C6H11NO It is a derivative of cyclopropane, characterized by the presence of a carboxamide group attached to a cyclopropane ring with two methyl groups at the 2-position
科学研究应用
2,2-Dimethylcyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating enzyme specificity and activity.
作用机制
Target of Action
The primary target of 2,2-Dimethylcyclopropanecarboxamide is the R-stereospecific amidase . Amidases are enzymes that catalyze the hydrolysis of amides into corresponding acids and amines . In the case of 2,2-Dimethylcyclopropanecarboxamide, the R-stereospecific amidase specifically interacts with the compound to facilitate its conversion .
Mode of Action
The interaction of 2,2-Dimethylcyclopropanecarboxamide with its target, the R-stereospecific amidase, results in the enantioselective hydrolysis of the compound . This means that the compound is selectively converted into its enantiomer, a molecule that is a non-superimposable mirror image of the original compound . This process is facilitated by the R-stereospecific amidase, which acts as a biocatalyst .
Biochemical Pathways
The biochemical pathway affected by 2,2-Dimethylcyclopropanecarboxamide involves the conversion of nitriles to carboxylic acids . This process is facilitated by nitrile hydratases, which catalyze the hydration of nitriles to amides, which are subsequently hydrolyzed into carboxylic acids by the action of amidases . In the case of 2,2-Dimethylcyclopropanecarboxamide, the compound is converted into its corresponding carboxylic acid via this pathway .
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body
Result of Action
The molecular effect of the action of 2,2-Dimethylcyclopropanecarboxamide involves the conversion of the compound into its corresponding carboxylic acid . This conversion is facilitated by the R-stereospecific amidase, which acts as a biocatalyst . On a cellular level, this could potentially influence various biochemical processes, depending on the specific role of the resulting carboxylic acid.
Action Environment
The action of 2,2-Dimethylcyclopropanecarboxamide is influenced by environmental factors such as temperature . For instance, the enantioselectivity of the hydrolysis of the compound by the R-stereospecific amidase was found to be temperature-dependent, with the enantioselectivity enhancing from 12.6 at 45°C to 65.9 at 14°C . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the environmental conditions in which it is used.
生化分析
Biochemical Properties
It has been reported that this compound can be converted from 2,2-dimethylcyclopropanecarbonitrile (DMCPCN) by Rhodococcus boritolerans FW815, which displays strong DMCPCN hydratase activity . This suggests that 2,2-Dimethylcyclopropanecarboxamide may interact with certain enzymes such as hydratases in biochemical reactions.
Molecular Mechanism
It is known that the compound can be produced through the hydration of 2,2-dimethylcyclopropanecarbonitrile (DMCPCN) by the enzyme hydratase
Metabolic Pathways
It is known that the compound can be produced from 2,2-dimethylcyclopropanecarbonitrile (DMCPCN) via a hydration reaction
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclopropanecarboxamide typically involves the bioconversion of 2,2-dimethylcyclopropanecarbonitrile to 2,2-dimethylcyclopropanecarboxamide using nitrile hydratase enzymes. This biocatalytic process is carried out in a distilled water system, with the bacterial strain Rhodococcus boritolerans FW815 displaying strong hydratase activity . The optimal conditions for this conversion include a temperature range of 38-42°C and a pH of 7.0.
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethylcyclopropanecarboxamide can be scaled up using immobilized cells of Delftia tsuruhatensis, which harbor R-amidase. This method allows for the efficient hydrolysis of racemic 2,2-dimethylcyclopropanecarboxamide to produce enantiomerically pure compounds .
化学反应分析
Types of Reactions
2,2-Dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2,2-dimethylcyclopropanecarboxylic acid.
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water or aqueous solutions under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Hydrolysis: Produces 2,2-dimethylcyclopropanecarboxylic acid.
Oxidation: Forms oxidized derivatives of the original compound.
Substitution: Results in various substituted amides and related compounds.
相似化合物的比较
2,2-Dimethylcyclopropanecarboxamide can be compared with other similar compounds, such as:
2,2-Dimethylcyclopropanecarboxylic acid: A closely related compound that differs by the presence of a carboxylic acid group instead of a carboxamide group.
Cyclopropanecarboxamide: Lacks the two methyl groups at the 2-position, resulting in different chemical and physical properties.
2,2-Dimethylcyclopropanecarbonitrile: Contains a nitrile group instead of a carboxamide group, leading to different reactivity and applications.
The uniqueness of 2,2-Dimethylcyclopropanecarboxamide lies in its specific structural features, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
属性
IUPAC Name |
2,2-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQRYWKYBZZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868383 | |
| Record name | 2,2-Dimethylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


